Licarin B

Catalog No.
S533098
CAS No.
51020-87-2
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licarin B

CAS Number

51020-87-2

Product Name

Licarin B

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Licarin B;

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4

The exact mass of the compound Licarin B is 324.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licarin B (CAS 51020-87-2) is a highly purified benzofuranoid neolignan originally isolated from the seeds of Myristica fragrans. In laboratory and industrial research, it is primarily procured as a specialized bioactive reference standard for metabolic syndrome, inflammation, and infectious disease modeling [1]. Unlike crude botanical extracts or mixed lignan fractions, isolated Licarin B provides exact stoichiometric control for mechanistic studies, particularly those targeting peroxisome proliferator-activated receptor gamma (PPARγ) partial agonism and inducible nitric oxide synthase (iNOS) suppression[2]. Its defined molecular weight (324.37 g/mol) and established solubility profile in standard organic solvents (such as DMSO, methanol, and ethanol) ensure high reproducibility and precise dosing in quantitative in vitro assays.

Substituting Licarin B with crude Myristica fragrans extracts, closely related neolignans (such as Licarin A), or standard synthetic benchmarks (like full thiazolidinedione agonists) severely compromises assay specificity and reproducibility. Crude extracts introduce uncontrollable batch-to-batch variability and competing bioactive matrix effects, rendering precise IC50 calculations impossible. Structurally, while Licarin A shares a similar benzofuran core, it exhibits distinct stereochemical behavior and differing cytotoxicity profiles, making it an unreliable surrogate [1]. Furthermore, replacing Licarin B with a standard full PPARγ agonist like rosiglitazone fundamentally alters the experimental outcome; full agonists induce massive, unconstrained triglyceride accumulation, thereby masking the nuanced, low-lipogenic insulin-sensitizing pathways that Licarin B specifically isolates as a partial agonist [2].

Partial PPARγ Agonism with Reduced Adipogenic Liability vs. Rosiglitazone

In metabolic modeling, Licarin B functions as a partial PPARγ agonist, offering a distinct functional profile compared to full agonists like rosiglitazone. In TR-FRET competitive binding assays, Licarin B exhibits an IC50 of 2.4 μM, whereas rosiglitazone binds with higher affinity (57.96 nM). However, during 3T3-L1 preadipocyte differentiation, Licarin B successfully upregulates GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway while causing significantly less triglyceride accumulation than rosiglitazone [1].

Evidence DimensionMainstream laboratory workflow fit: Triglyceride accumulation and PPARγ binding affinity
Target Compound DataLicarin B: Partial agonist (IC50 = 2.4 μM) with restricted lipogenesis
Comparator Or BaselineRosiglitazone: Full agonist (IC50 = 57.96 nM) with high lipogenesis
Quantified DifferenceLicarin B provides functional insulin sensitization while quantitatively reducing the hypertrophic lipid-accumulation side effects inherent to full thiazolidinedione agonists.
Conditions3T3-L1 preadipocyte differentiation assay and TR-FRET competitive binding assay

Researchers screening for novel anti-diabetic pathways should procure Licarin B to bypass the hypertrophic adipocyte lipid accumulation artifacts caused by standard full agonists.

Superior Macrophage NO Suppression vs. Indomethacin Benchmark

Licarin B demonstrates potent anti-inflammatory properties by suppressing inducible nitric oxide synthase (iNOS) mRNA expression. In lipopolysaccharide (LPS)-activated murine monocyte-macrophage RAW264.7 cells, Licarin B inhibited nitric oxide (NO) production with an IC50 of 53.6 μM. In the same assay, the standard clinical non-steroidal anti-inflammatory drug (NSAID) indomethacin achieved an IC50 of 65.3 μM [1].

Evidence DimensionReproducibility and workflow fit: Inhibition of NO production (IC50)
Target Compound DataLicarin B: IC50 = 53.6 μM
Comparator Or BaselineIndomethacin: IC50 = 65.3 μM
Quantified DifferenceLicarin B demonstrates an approximately 18% lower IC50 for NO suppression compared to the clinical NSAID baseline.
ConditionsLPS-activated murine monocyte-macrophage RAW264.7 cells

For in vitro inflammation assays, Licarin B provides a more potent baseline for iNOS-mediated NO suppression than standard indomethacin, making it an optimal reference standard for natural product screening.

Alternative Mechanistic Efficacy Against T. gondii vs. Sulfadiazine

Licarin B offers a differentiated mechanism of action against Toxoplasma gondii compared to standard antifolate therapies. In vitro, Licarin B inhibited T. gondii tachyzoite intracellular proliferation with an EC50 of 14.05 μg/mL, inducing mitochondrial swelling and autophagosome formation. In contrast, the positive control drug sulfadiazine at 0.4 μg/mL inhibited proliferation by only 40.82%. In vivo, a 50 mg/kg dose of Licarin B protected 90% of infected mice from death [1].

Evidence DimensionInhibition of intracellular parasite proliferation and survival
Target Compound DataLicarin B: EC50 = 14.05 μg/mL (in vitro); 90% survival at 50 mg/kg (in vivo)
Comparator Or BaselineSulfadiazine: 40.82% inhibition at 0.4 μg/mL
Quantified DifferenceLicarin B delivers robust dose-dependent parasitic clearance via a differentiated mechanism (mitochondrial damage and autophagy) rather than standard folate synthesis inhibition.
ConditionsT. gondii RH strain in human foreskin fibroblasts (in vitro) and murine infection models (in vivo)

Procurement of Licarin B enables parasitology researchers to establish a positive control for non-antifolate, autophagy-mediated clearance pathways, overcoming limitations of standard sulfadiazine-resistant models.

Metabolic Syndrome and Insulin Resistance Modeling

Licarin B is a highly effective choice for researchers requiring a partial PPARγ agonist to study GLUT4 translocation and insulin sensitization. Because it induces significantly less triglyceride accumulation than full agonists like rosiglitazone, it allows for the isolation of insulin-sensitizing pathways without the confounding variable of extreme adipocyte hypertrophy [1].

Standardization of Macrophage Anti-Inflammatory Assays

In laboratories screening novel compounds for iNOS suppression, Licarin B serves as a superior natural product reference standard. Its ability to outperform indomethacin in inhibiting NO production in LPS-stimulated RAW264.7 macrophages makes it a highly reliable positive control for evaluating anti-inflammatory efficacy [2].

Non-Antifolate Anti-Parasitic Drug Discovery

For parasitology research focused on Toxoplasma gondii, Licarin B provides a critical tool for investigating alternative clearance mechanisms. Its established ability to induce mitochondrial damage and autophagy offers a validated baseline for developing treatments that bypass the resistance pathways commonly associated with standard sulfadiazine therapies [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

324.13615911 Da

Monoisotopic Mass

324.13615911 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kim YB, Park IY, Shin KH. The crystal structure of licarin-B, (C20H20O4), a component of the seeds of Myristica fragrans. Arch Pharm Res. 1991 Mar;14(1):1-6. PubMed PMID: 10319112.
2: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.
3: Cao GY, Yang XW, Xu W, Li F. New inhibitors of nitric oxide production from the seeds of Myristica fragrans. Food Chem Toxicol. 2013 Dec;62:167-71. doi: 10.1016/j.fct.2013.08.046. Epub 2013 Aug 27. PubMed PMID: 23994084.

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